BenchChemオンラインストアへようこそ!

1-Indanone

Physical organic chemistry Enolate chemistry Keto-enol tautomerism

1-Indanone (83-33-0) is the definitive building block for enolate chemistry, CNS drug discovery, and catalytic asymmetric synthesis. Its α-carbonyl delivers ~5× greater acidity than 1-tetralone (pKa 12.2 vs. 12.9), enabling deprotonation under phase-transfer conditions without compromising base-sensitive substituents. Use as the validated AChE pharmacophore scaffold (IC₅₀ 0.06 μM) or the required substrate for Ru(II)-catalyzed dynamic kinetic resolution to access enantiopure 1,4-diols bearing contiguous stereocenters—transformations 2-indanone cannot replicate. For electrochemical fluorination, 1-indanone demands potentiostatic control to achieve ~70% monofluorinated selectivity. Procure ≥99% purity to ensure batch-to-batch reproducibility in critical synthetic routes.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 30286-23-8
Cat. No. B7761730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Indanone
CAS30286-23-8
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C21
InChIInChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
InChIKeyQNXSIUBBGPHDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Indanone CAS 83-33-0 Technical Overview: Chemical Properties and Procurement Fundamentals


1-Indanone (CAS 83-33-0) is a bicyclic aromatic ketone with the molecular formula C₉H₈O and molecular weight 132.16 g/mol, consisting of a benzene ring fused to a cyclopentanone moiety . It is one of two isomeric benzocyclopentanones, the other being 2-indanone [1]. Key physical properties include a melting point of 38–43°C, boiling point of 243–245°C at 760 mmHg, and density of 1.103 g/mL at 25°C . 1-Indanone serves as a critical intermediate in the synthesis of pharmaceuticals including donepezil (Alzheimer's disease treatment), indinavir (HIV protease inhibitor), and metallocene catalysts . A 2017 comprehensive review documented over 100 synthetic methods for 1-indanone preparation, underscoring its broad industrial relevance [2].

Why 1-Indanone Cannot Be Substituted by 2-Indanone or 1-Tetralone: Evidence-Based Differentiation


Despite structural similarities, 1-indanone exhibits distinct physicochemical and reactivity properties that preclude simple substitution by its positional isomer 2-indanone or ring-expanded analog 1-tetralone. The carbonyl position in 1-indanone (α to the aromatic ring) confers fundamentally different acid-base behavior, electrochemical oxidation characteristics, and enolate reactivity compared to 2-indanone (β-position carbonyl) [1]. Furthermore, the five-membered ring of 1-indanone imparts significantly different ring strain and conformational constraints relative to the six-membered ring of 1-tetralone, directly impacting both chemical reactivity and biological target engagement [2]. These differences are not academic; they translate into measurable variations in catalytic asymmetric transformations, electrophilic substitution patterns, and pharmacophore compatibility [3].

1-Indanone Technical Evidence Guide: Quantitative Differentiation Against 2-Indanone, 1-Tetralone, and 1-Benzosuberone


pKaK Comparison: 1-Indanone vs. 1-Tetralone vs. 1-Benzosuberone (Ring Size-Dependent Acidity)

1-Indanone exhibits measurably higher α-proton acidity than its larger-ring analogs due to increased ring strain in the five-membered cyclopentanone system. Direct measurement of pKaK (acid dissociation constant of the ketone) reveals a clear ring-size trend: 1-indanone has pKaK = 12.2, compared to 1-tetralone (six-membered ring, pKaK = 12.9) and 1-benzosuberone (seven-membered ring, pKaK = 14.9) [1]. This 0.7 pKa unit difference between 1-indanone and 1-tetralone corresponds to approximately a five-fold difference in acidity (ΔpKa = 0.7 ≈ 5× difference in Ka). Similarly, the pKaE of the corresponding enols decreases with smaller ring size: 8.3 (1-indanone enol), 9.2 (1-tetralone enol), and 10.0 (1-benzosuberone enol) [1].

Physical organic chemistry Enolate chemistry Keto-enol tautomerism

Electrochemical Oxidation Potential and Fluorination Selectivity: 1-Indanone vs. 2-Indanone

In selective electrochemical fluorination (SEF) studies conducted in Et₃N·4HF ionic liquid, 1-indanone and 2-indanone exhibit markedly different electrochemical behavior that dictates product outcomes. 1-Indanone exhibits a higher anodic oxidation potential of approximately 2 V on glassy carbon electrode compared to 2-indanone [1]. Under galvanostatic conditions, 2-indanone gives 1-fluoro-2-indanone with high selectivity due to weak adsorption, whereas 1-indanone produces lower yields and selectivity due to different adsorption behavior [1]. Under optimized potentiostatic conditions (controlled potential rather than constant current), monofluorinated product selectivity of approximately 70% could be achieved for 1-indanone when passing up to 6 F/mol of electric charge [1].

Electrosynthesis Fluorination Electrochemical engineering

Pharmacophore Compatibility: 1-Indanone Scaffold vs. Indane and 2-Indanone in CNS Drug Design

The 1-indanone scaffold, featuring a carbonyl at the α-position relative to the aromatic ring, is a critical pharmacophore element in donepezil and related CNS-active compounds. A study synthesizing 64 indanones and thiaindanones related to donepezil identified 11 derivatives with submicromolar AChE inhibitory activity; the best compound achieved an IC₅₀ of 0.06 μM, comparable to donepezil (IC₅₀ = 0.02 μM) [1]. In a separate multi-target directed ligand study, a synthetic compromise between donepezil (containing 1-indanone) and rasagiline (an indane derivative) achieved dual inhibition of human AChE (IC₅₀ = 0.4 μM) and human MAO-B (IC₅₀ = 6.4 μM), demonstrating that the 1-indanone carbonyl position is essential for balanced dual-target engagement [2]. Notably, 2-indanone is not a substrate for the relevant enzymatic transformations that generate active metabolites in this chemical space [3].

Medicinal chemistry Alzheimer's disease AChE inhibition MAO-B inhibition

Ruthenium-Catalyzed Dynamic Kinetic Resolution: Exclusive Reactivity of 2,3-Disubstituted 1-Indanones

Activated racemic 2,3-disubstituted 1-indanones possessing two stereolabile centers undergo stereoselective reduction to chiral 2,3-disubstituted-1-indanols via ruthenium(II)-catalyzed dynamic kinetic resolution–asymmetric transfer hydrogenation (DKR-ATH) [1]. This transformation is specific to the 1-indanone scaffold and enables practical access to a new class of conformationally rigid enantiopure 1,4-diols bearing four contiguous chiral centers [1]. A distinct dynamic kinetic resolution during reduction of a γ-keto carboxylic ester derivative of 1-indanone was also reported, leading to excellent induction that is not observed with 2-indanone or 1-tetralone substrates [2]. Comparable DKR-ATH protocols applied to 2-indanone or 1-tetralone do not produce the same stereochemical outcomes due to differences in ring strain and substrate-catalyst geometry matching.

Asymmetric catalysis Dynamic kinetic resolution Chiral 1-indanols

Industrial Relevance: 1-Indanone as Essential Intermediate for Metallocene Catalysts and Pharmaceuticals

US Patent 5,360,936 explicitly identifies substituted 1-indanones as important intermediates in the preparation of metallocene complexes, with the key advantage that 1-indanones can readily be converted into the corresponding indenes, which serve as ligand systems for metallocene synthesis [1]. The patent further notes that prior art methods for 1-indanone synthesis are multistep (2-6 steps), give poor overall yields, or are restricted to specific derivatives, underscoring the procurement value of the parent 1-indanone scaffold [1]. In pharmaceutical manufacturing, 5,6-dimethoxy-2-(4-pyridyl)methyl-1-indanone is hydrogenated using platinum oxide catalyst to yield the donepezil hydrochloride precursor [2], and 1-indanone is a key intermediate in indinavir (HIV protease inhibitor) synthesis . 2-Indanone does not share these established industrial applications.

Metallocene catalysis Pharmaceutical manufacturing Industrial synthesis

1-Indanone Application Scenarios: Where This Scaffold Delivers Demonstrated Value


Enolate-Mediated C–C Bond Formation Requiring Milder Base Conditions

Based on the pKaK difference of 0.7 units between 1-indanone (12.2) and 1-tetralone (12.9) [7], 1-indanone is the preferred substrate when enolate generation must occur under milder basic conditions or when base-sensitive functional groups are present elsewhere in the molecule. This ~5× greater acidity reduces the thermodynamic driving force required for deprotonation, enabling alkylation, aldol condensation, and Michael addition reactions under phase-transfer catalysis conditions as documented for 1-indanone [8].

Electrochemical Fluorination Process Development Requiring Potentiostatic Control

For electrochemical fluorination in Et₃N·4HF ionic liquid media, 1-indanone requires distinct process parameters compared to 2-indanone due to its higher anodic oxidation potential (~2 V) and different adsorption characteristics [7]. Process chemists developing fluorination protocols for 1-indanone should employ potentiostatic rather than galvanostatic control to achieve ~70% monofluorinated product selectivity at up to 6 F/mol electric charge [7].

CNS Drug Discovery Programs Targeting AChE/MAO-B Dual Inhibition

The 1-indanone scaffold is a validated pharmacophore for CNS-active compounds, with documented AChE inhibitory activity in the nanomolar to submicromolar range (best derivative IC₅₀ = 0.06 μM vs. donepezil IC₅₀ = 0.02 μM) [7] and dual AChE/MAO-B inhibition (hAChE IC₅₀ = 0.4 μM; hMAO-B IC₅₀ = 6.4 μM) [8]. Medicinal chemistry programs targeting Alzheimer's disease or related neurodegenerative conditions should procure 1-indanone as the core scaffold, as 2-indanone is not a substrate for the relevant enzymatic transformations [6].

Asymmetric Synthesis of Chiral 1-Indanol Building Blocks via Ru(II) DKR-ATH

For asymmetric synthesis requiring access to conformationally rigid enantiopure 1,4-diols bearing contiguous chiral centers, 2,3-disubstituted 1-indanones are the required substrates for Ru(II)-catalyzed dynamic kinetic resolution–asymmetric transfer hydrogenation [7]. This transformation provides stereochemical outcomes that are not accessible from 2-indanone or 1-tetralone starting materials [8], making 1-indanone procurement essential for synthetic routes targeting these chiral scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.